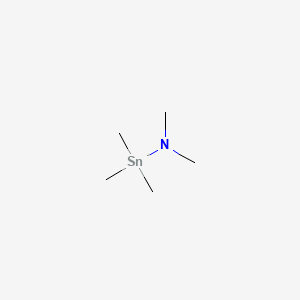
Titan(IV)-tetrakis(2-ethyl-1,3-hexandiolat)
Übersicht
Beschreibung
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-, also known as 1,3-Hexanediol, 2-ethyl-, titanium(4+) salt (4:1), Octylene glycol, titanate(IV), 1,3-Hexanediol, 2-ethyl-, titanium complex, or Tetrakis(2-ethyl-1,3-hexanediolato)titanium . It is one of numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy and water treatment applications .
Molecular Structure Analysis
The molecular formula of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is C32H68O4Ti . The number of electrons in each of Titanium’s shells is [2, 8, 10, 2] and its electron configuration is [Ar] 3d 2 4s 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- are as follows: It has a density of 1.03 g/mL at 25 °C . Its solubility in water is 100mg/L at 25℃ .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Solarenergie
Titan(IV)-tetrakis(2-ethyl-1,3-hexandiolat) ist eine von vielen organometallischen Verbindungen, die von American Elements unter dem Markennamen AE Organo-Metallics™ für Anwendungen verkauft werden, die eine nicht-wässrige Löslichkeit erfordern, wie z. B. aktuelle Anwendungen in der Solarenergie . Diese Verbindung kann bei der Herstellung von Solarpaneelen und anderen Solargeräten eingesetzt werden. Ihre Eigenschaften machen sie zu einer hervorragenden Wahl für diese Anwendungen.
Anwendungen in der Wasseraufbereitung
Diese Verbindung wird auch in der Wasseraufbereitung eingesetzt . Sie kann im Prozess der Wasserreinigung und -aufbereitung verwendet werden. Ihre einzigartigen Eigenschaften ermöglichen es ihr, Verunreinigungen und Schadstoffe effektiv aus dem Wasser zu entfernen, so dass es zum Trinken und zur Nutzung sicher ist.
Safety and Hazards
Wirkmechanismus
Target of Action
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-, also known as 2-ethyl-3-hydroxyhexan-1-olate;titanium(4+), is an organo-metallic compound . It is primarily used as a surfactant , which means its primary targets are interfaces between various phases, such as liquid-liquid, liquid-gas, or liquid-solid interfaces.
Mode of Action
The compound Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- interacts with its targets by reducing the surface tension at the interface . This interaction facilitates the mixing of substances that are usually immiscible, leading to increased solubility and dispersion .
Pharmacokinetics
As a surfactant, it is known to react with water and is soluble in organic solvents like ethanol . These properties can influence its bioavailability.
Result of Action
The primary result of the action of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is the formation of a film, dispersion, and adhesion . These effects can facilitate the mixing of substances and enhance the effectiveness of reactions where these substances are involved.
Action Environment
The action, efficacy, and stability of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can be influenced by environmental factors. For instance, it reacts with water and is stable under normal conditions . It can cause combustion when it reacts with strong oxidizing agents . It’s also worth noting that it may pose a hazard to the environment, particularly to aquatic bodies .
Eigenschaften
IUPAC Name |
2-ethyl-3-hydroxyhexan-1-olate;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H17O2.Ti/c4*1-3-5-8(10)7(4-2)6-9;/h4*7-8,10H,3-6H2,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLRDAVSRSSKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68O8Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044695 | |
| Record name | Titanium(4+) tetrakis(2-ethyl-3-hydroxyhexan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5575-43-9 | |
| Record name | Titanium(4+) tetrakis(2-ethyl-3-hydroxyhexan-1-olate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005575439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium(4+) tetrakis(2-ethyl-3-hydroxyhexan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-ethylhexane-1,3-diolato)titanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzoic acid;(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1584866.png)





